GLP-1 receptor agonist 9

Description

BenchChem offers high-quality GLP-1 receptor agonist 9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GLP-1 receptor agonist 9 including the price, delivery time, and more detailed information at info@benchchem.com.

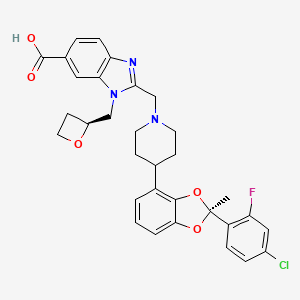

Structure

3D Structure

Properties

Molecular Formula |

C32H31ClFN3O5 |

|---|---|

Molecular Weight |

592.1 g/mol |

IUPAC Name |

2-[[4-[(2S)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C32H31ClFN3O5/c1-32(24-7-6-21(33)16-25(24)34)41-28-4-2-3-23(30(28)42-32)19-9-12-36(13-10-19)18-29-35-26-8-5-20(31(38)39)15-27(26)37(29)17-22-11-14-40-22/h2-8,15-16,19,22H,9-14,17-18H2,1H3,(H,38,39)/t22-,32-/m0/s1 |

InChI Key |

PVJIBTUECCAKKZ-ICACTRECSA-N |

Isomeric SMILES |

C[C@@]1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F |

Canonical SMILES |

CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of a GLP-1 Receptor Agonist

Disclaimer: "GLP-1 receptor agonist 9" is a placeholder name. This guide utilizes publicly available information on well-characterized GLP-1 receptor agonists (GLP-1RAs), such as Semaglutide and Liraglutide, as a representative model for researchers, scientists, and drug development professionals.

Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of therapeutic peptides that mimic the action of the endogenous incretin (B1656795) hormone GLP-1, playing a critical role in glucose homeostasis.[1][2] They enhance glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, slow gastric emptying, and promote satiety.[1][3] Due to their therapeutic benefits, the synthesis and characterization of novel, long-acting GLP-1RAs are of significant interest in drug development.[2][4]

This guide provides a comprehensive overview of the core methodologies involved in the chemical synthesis, purification, and detailed characterization of a representative long-acting GLP-1RA peptide.

Synthesis

Modern therapeutic peptides like GLP-1RAs are predominantly synthesized using automated Solid-Phase Peptide Synthesis (SPPS) with a Fluorenylmethyloxycarbonyl (Fmoc) protection strategy.[4][5][6] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[5]

-

Resin Preparation: A suitable resin, such as a pre-loaded Wang or Rink Amide resin, is selected. For a C-terminal amide, a Rink Amide resin is appropriate. The resin is swelled in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating it with a solution of 20% piperidine (B6355638) in DMF. This exposes a free amine group for the next coupling step.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HCTU, DIC/Oxyma) and added to the resin. The activated carboxylic acid of the amino acid reacts with the free amine on the resin-bound peptide, forming a new peptide bond. Microwave irradiation can be used to improve coupling efficiency and reduce reaction times.[7]

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Iterative Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence.

-

Side-Chain Acylation (for long-acting analogs): To enhance the pharmacokinetic profile, a fatty acid side chain is often attached to a lysine (B10760008) residue. This is typically performed on-resin by coupling a pre-activated fatty acid derivative (e.g., a glutamic acid linker attached to a C16 or C18 fatty acid) to the deprotected epsilon-amino group of a specific lysine residue.

-

Cleavage and Global Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all remaining acid-labile side-chain protecting groups are removed simultaneously. This is achieved by treating the resin with a cleavage cocktail, commonly a mixture of Trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions.[8]

-

Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, washed, and then dried to yield the crude peptide product.

References

- 1. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]

- 2. vapourtec.com [vapourtec.com]

- 3. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. lcms.cz [lcms.cz]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]

A Deep Dive into the Core Mechanism of Action of GLP-1 Receptor Agonists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound "GLP-1 receptor agonist 9" could not be identified in publicly available scientific literature. It may be an internal designation or a novel compound not yet disclosed. This guide, therefore, provides a comprehensive overview of the core mechanism of action of the Glucagon-Like Peptide-1 (GLP-1) receptor agonist class, using well-characterized examples such as Semaglutide, Liraglutide, and Exenatide to illustrate the principles, quantitative data, and experimental methodologies.

Introduction to GLP-1 Receptor Agonism

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone secreted by L-cells of the gastrointestinal tract in response to nutrient ingestion. It plays a pivotal role in glucose homeostasis and appetite regulation. GLP-1 receptor agonists (GLP-1RAs) are a class of therapeutic agents that mimic the action of endogenous GLP-1 by binding to and activating the GLP-1 receptor (GLP-1R).[1] The GLP-1R is a class B G protein-coupled receptor (GPCR) expressed in various tissues, including pancreatic β-cells, α-cells, the central nervous system, the gastrointestinal tract, and the cardiovascular system.[2][3] Activation of this receptor initiates a cascade of intracellular signaling events that lead to a wide range of physiological effects, making GLP-1RAs effective therapies for type 2 diabetes and obesity.

The GLP-1 Receptor and Ligand Interaction

The GLP-1R possesses a characteristic class B GPCR structure, featuring a large extracellular N-terminal domain (ECD) and a seven-transmembrane (7TM) helical domain.[4] The binding of a GLP-1RA to the receptor is a two-step process:

-

The C-terminal portion of the peptide agonist first binds to the ECD of the receptor.

-

This initial interaction facilitates the insertion of the N-terminal region of the agonist into the 7TM domain, leading to a conformational change in the receptor and subsequent activation of intracellular signaling pathways.

Intracellular Signaling Pathways

Upon agonist binding, the activated GLP-1R couples to intracellular heterotrimeric G proteins, initiating downstream signaling cascades. The primary and most well-characterized pathway is the Gαs-cAMP pathway. However, evidence also supports the involvement of other signaling molecules.

The Canonical Gαs/cAMP Pathway

The predominant signaling mechanism of the GLP-1R is through the coupling with the stimulatory G protein, Gαs.[4] This leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[4] The resulting increase in intracellular cAMP levels activates two main downstream effectors:

-

Protein Kinase A (PKA): Activated PKA phosphorylates various substrates, leading to the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS). This includes the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and the opening of voltage-dependent calcium channels, which increases intracellular Ca2+ and triggers the exocytosis of insulin-containing granules.[5]

-

Exchange protein directly activated by cAMP (Epac): Epac activation also contributes to the mobilization of intracellular calcium and enhances insulin granule exocytosis.

dot

Caption: The canonical Gαs/cAMP signaling pathway activated by GLP-1 receptor agonists.

Alternative Signaling Pathways

In addition to the Gαs/cAMP pathway, GLP-1R activation can also lead to:

-

Gαq/11 Pathway: Coupling to Gαq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of Ca2+ from intracellular stores, and DAG activates protein kinase C (PKC), both of which can further contribute to insulin secretion.

-

β-Arrestin Pathway: Following agonist-induced phosphorylation of the GLP-1R by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to receptor desensitization and internalization, but also initiates G protein-independent signaling, such as the activation of the ERK1/2 pathway, which is implicated in promoting β-cell proliferation and survival.[6]

dot

Caption: Alternative Gαq/11 and β-Arrestin signaling pathways of the GLP-1 receptor.

Quantitative Pharmacology of GLP-1 Receptor Agonists

The interaction of GLP-1RAs with their receptor can be quantified by their binding affinity (Ki or IC50) and their functional potency (EC50) in stimulating downstream signaling, such as cAMP production.

Table 1: GLP-1 Receptor Binding Affinities of Selected Agonists

| Agonist | Receptor Source | Radioligand | Binding Affinity (Ki or IC50) | Reference |

| Exenatide | Rat GLP-1R | ¹²⁵I-Exendin(9-39) | ~0.14 nM (IC50) | [7] |

| Liraglutide | Human GLP-1R | Not Specified | High affinity | [3] |

| Semaglutide | Human GLP-1R | ¹²⁵I-GLP-1 | 0.38 ± 0.06 nM (Ki) | [8] |

| GLP-1(7-36) | Human GLP-1R | ¹²⁵I-Exendin(9-39) | ~0.3 nM (IC50) | [7] |

Table 2: In Vitro Functional Potency (cAMP Production) of Selected GLP-1 Receptor Agonists

| Agonist | Cell Line | Assay Condition | Potency (EC50) | Reference |

| Exenatide | CHO-K1 cells | 0.1% BSA | 10.5 pM | [4][5] |

| Liraglutide | CHO-K1 cells | 0.1% BSA | 61 pM | [4][5] |

| Semaglutide | CHO-K1 cells | 0.1% BSA | 27.2 pM | [4][5] |

| Semaglutide | BHK cells | 1% Human Serum Albumin | 828 pM | [8] |

| GLP-1(7-36) | CHO-K1 cells | 0.1% BSA | 5.3 pM | [4][5] |

Note: Values can vary significantly based on the cell line, receptor expression levels, and assay conditions (e.g., presence of serum albumin, to which some acylated agonists bind).

Key Experimental Protocols

The characterization of GLP-1RAs relies on a suite of in vitro assays to determine their binding and functional properties.

Radioligand Receptor Binding Assay

This assay measures the affinity of a test compound for the GLP-1R by competing with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Culture cells (e.g., HEK293 or CHO) stably expressing the human GLP-1R. Harvest the cells and homogenize them in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled antagonist (e.g., ¹²⁵I-Exendin(9-39)) and varying concentrations of the unlabeled test agonist.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

dot

Caption: Workflow for a radioligand receptor binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP.

Methodology:

-

Cell Seeding: Seed cells expressing the GLP-1R (e.g., CHO-K1) into a 96- or 384-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells and pre-incubate them in an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes at 37°C. The PDE inhibitor prevents the degradation of cAMP.

-

Agonist Stimulation: Add serial dilutions of the test agonist to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the accumulated intracellular cAMP. Common detection methods include:

-

HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay using a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.

-

Luciferase Reporter Assay: Use a cell line co-expressing the GLP-1R and a luciferase reporter gene under the control of a cAMP response element (CRE).

-

-

Data Analysis: Plot the response (e.g., HTRF ratio or luciferase activity) against the logarithm of the agonist concentration. Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

dot

Caption: Workflow for a cAMP accumulation assay.

In Vitro Insulin Secretion Assay

This assay assesses the primary therapeutic effect of GLP-1RAs: the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.

Methodology:

-

Islet Isolation: Isolate pancreatic islets from an animal model (e.g., rat or mouse) by collagenase digestion, or use a human β-cell line like EndoC-βH1.

-

Pre-incubation: Pre-incubate the islets or cells in a buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

-

Stimulation: Transfer batches of islets or cells to a buffer containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without varying concentrations of the test GLP-1RA.

-

Incubation: Incubate for a defined period (e.g., 1 hour) at 37°C.

-

Sample Collection: Collect the supernatant, which contains the secreted insulin.

-

Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA).

-

Data Analysis: Plot the amount of secreted insulin against the agonist concentration at the high glucose level and compare it to the basal secretion at the low glucose level.

Conclusion

The mechanism of action of GLP-1 receptor agonists is centered on the activation of the GLP-1 receptor, predominantly through the Gαs/cAMP signaling pathway. This leads to a cascade of intracellular events culminating in enhanced glucose-dependent insulin secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and central appetite suppression. The pharmacological properties of these agonists are meticulously characterized through a series of in vitro binding and functional assays, which provide the quantitative data necessary for their development as potent therapeutics for metabolic diseases. The ongoing research into biased agonism and alternative signaling pathways continues to refine our understanding of this important class of drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. glucagon.com [glucagon.com]

- 3. The Discovery and Development of Liraglutide and Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. synthical.com [synthical.com]

- 7. The major determinant of exendin-4/glucagon-like peptide 1 differential affinity at the rat glucagon-like peptide 1 receptor N-terminal domain is a hydrogen bond from SER-32 of exendin-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. clinicasande.com.uy [clinicasande.com.uy]

In-Depth Technical Guide: Structure-Activity Relationship of GLP-1 Receptor Agonist 9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the structure-activity relationship (SAR) of a novel glucagon-like peptide-1 (GLP-1) receptor agonist, designated herein as "GLP-1 receptor agonist 9". This compound is identified as "Example 7" in patent WO2020234726 A1. This document synthesizes the available information to present its chemical structure, in vitro potency, and the experimental methodologies used for its characterization. The guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of next-generation therapeutics for metabolic diseases.

Introduction to GLP-1 Receptor Agonism

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone secreted from the gastrointestinal tract in response to nutrient intake. It plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, delaying gastric emptying, and promoting satiety. These multifaceted actions have established the GLP-1 receptor as a prime therapeutic target for the management of type 2 diabetes and obesity. The development of GLP-1 receptor agonists has revolutionized the treatment landscape for these conditions, with a continuous drive to discover novel agonists with improved potency, selectivity, and pharmacokinetic profiles. This guide focuses on a specific novel agonist, "GLP-1 receptor agonist 9," to elucidate its structural characteristics and functional activity.

Chemical Structure of GLP-1 Receptor Agonist 9 (Example 7)

"GLP-1 receptor agonist 9" is a non-peptide small molecule. The specific chemical structure, as described in patent WO2020234726 A1, is detailed below.

Chemical Name: (S)-1-(4-(3-(2-(2,6-dichlorophenyl)-5-((1-methyl-1H-pyrazol-4-yl)methoxy)benzofuran-7-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-2-(dimethylamino)ethan-1-one

Molecular Formula: C32H31Cl2N7O4

Molecular Weight: 664.55 g/mol

Structure:

Structure-Activity Relationship (SAR) Analysis

The design of "GLP-1 receptor agonist 9" incorporates several key structural motifs that contribute to its activity. While a detailed SAR study with numerous analogs is not publicly available, we can infer the importance of different structural components based on the general knowledge of small-molecule GLP-1 receptor agonists and the specific features of this molecule.

The following diagram illustrates a logical relationship of the key structural components and their likely contribution to the molecule's overall activity.

Caption: Key structural components of GLP-1 receptor agonist 9 and their postulated roles.

Quantitative Data Summary

The in vitro potency of "GLP-1 receptor agonist 9" was evaluated to determine its efficacy in activating the GLP-1 receptor. The following table summarizes the key quantitative data as reported in the patent documentation.

| Compound ID | Assay Type | Cell Line | Parameter | Value |

| Example 7 | GLP-1R Activation | HEK293 | EC50 | 1.2 nM |

Experimental Protocols

A detailed description of the experimental methodology used to characterize "GLP-1 receptor agonist 9" is provided below. This information is crucial for the replication and validation of the reported findings.

In Vitro GLP-1 Receptor Activation Assay

Objective: To determine the potency of the test compound in activating the human GLP-1 receptor.

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human GLP-1 receptor.

Methodology:

-

Cell Culture: HEK293 cells expressing the human GLP-1 receptor were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Preparation: Cells were seeded into 384-well plates and grown to confluence.

-

Compound Treatment: On the day of the assay, the culture medium was removed, and cells were incubated with varying concentrations of the test compound ("Example 7") in assay buffer.

-

cAMP Measurement: Intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels were measured using a commercially available cAMP assay kit (e.g., HTRF or LANCE).

-

Data Analysis: The dose-response data were fitted to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

The following diagram illustrates the general workflow of the in vitro GLP-1 receptor activation assay.

Caption: Workflow for the in vitro GLP-1 receptor activation assay.

Signaling Pathway

GLP-1 receptor agonists exert their effects by activating the GLP-1 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP.

The diagram below outlines the primary signaling cascade initiated by the binding of an agonist to the GLP-1 receptor.

Caption: Canonical GLP-1 receptor signaling pathway.

Conclusion

"GLP-1 receptor agonist 9" (Example 7 from WO2020234726 A1) is a potent, small-molecule agonist of the GLP-1 receptor. Its complex chemical structure, featuring a benzofuran core with strategic substitutions, confers high in vitro activity. The methodologies outlined in this guide provide a framework for the continued evaluation and development of this and similar compounds. Further investigation into its selectivity, pharmacokinetic, and pharmacodynamic properties will be essential to fully characterize its therapeutic potential. This document serves as a foundational resource for researchers aiming to build upon the discovery of this novel GLP-1 receptor agonist.

Technical Whitepaper: Binding Affinity and Signaling of the GLP-1 Receptor Agonist Semaglutide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific term "GLP-1 receptor agonist 9" did not yield a specific, publicly recognized molecule. Therefore, this guide focuses on Semaglutide , a well-characterized and clinically significant GLP-1 receptor agonist, to illustrate the principles of binding affinity and receptor activation.

Introduction

Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of therapeutic agents that mimic the action of the endogenous incretin (B1656795) hormone GLP-1, playing a crucial role in glucose homeostasis. These agonists bind to the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor (GPCR), primarily in pancreatic β-cells, to stimulate glucose-dependent insulin (B600854) secretion. Semaglutide is a potent and long-acting GLP-1 analogue with high affinity for the GLP-1R. This document provides a technical overview of the binding affinity of Semaglutide to the GLP-1R, the experimental protocols used for its characterization, and the subsequent downstream signaling pathways.

Binding Affinity of Semaglutide to GLP-1R

The binding affinity of a ligand to its receptor is a critical parameter in drug development, indicating the strength of the interaction. It is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competition binding assays. Lower values indicate higher affinity.

Quantitative Binding Affinity Data

The binding affinity of Semaglutide to the human GLP-1 receptor has been determined through various studies. The data presented below is a summary of findings from competitive binding assays.

| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| Semaglutide | Human GLP-1R | Radioligand Competition Binding | IC50 | 8.12 ± 1.03 | |

| Native GLP-1 (7-36) | Human GLP-1R | Radioligand Competition Binding | IC50 | 1.15 ± 0.15 |

Experimental Protocols

The determination of binding affinity is performed using highly specific and sensitive laboratory techniques. A common method is the competitive radioligand binding assay.

Radioligand Competitive Binding Assay

This assay measures the ability of an unlabeled ligand (the competitor, e.g., Semaglutide) to displace a labeled ligand with known affinity from the receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Semaglutide for the GLP-1R.

Materials:

-

Cell Membranes: Membranes prepared from cells stably expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity GLP-1R ligand labeled with a radioisotope, typically [¹²⁵I]-GLP-1.

-

Competitor Ligand: Unlabeled Semaglutide at various concentrations.

-

Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.

-

Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

Methodology:

-

Incubation: Cell membranes expressing GLP-1R are incubated in the assay buffer with a fixed concentration of the radioligand ([¹²⁵I]-GLP-1) and varying concentrations of the unlabeled competitor (Semaglutide).

-

Equilibrium: The mixture is incubated for a sufficient period (e.g., 2 hours at 37°C) to allow the binding reaction to reach equilibrium.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, from which the IC50 value is calculated. The IC50 is the concentration of the competitor that displaces 50% of the specifically bound radioligand.

Signaling Pathways

Upon binding of an agonist like Semaglutide, the GLP-1R undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP).

GLP-1R Signaling

The binding of Semaglutide to the GLP-1R primarily couples to the Gαs subunit of the heterotrimeric G-protein. This initiates a cascade of events culminating in enhanced glucose-dependent insulin secretion.

Visualizations

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway: GLP-1R Activation

Caption: GLP-1 receptor signaling pathway via cAMP.

In Vitro Pharmacology Profile of a Novel GLP-1 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of a representative glucagon-like peptide-1 receptor (GLP-1R) agonist. The data and methodologies presented herein are synthesized from established practices in the field and serve as a framework for the characterization of novel GLP-1 receptor agonists.

Receptor Binding Affinity

Receptor binding assays are crucial for determining the affinity of a novel agonist to the GLP-1 receptor. These assays typically involve competition between the unlabeled investigational agonist and a radiolabeled ligand for binding to cells or membranes expressing the human GLP-1R.

Table 1: Receptor Binding Parameters

| Parameter | Value | Cell Line | Radioligand |

| Ki (nM) | 0.85 | HEK293-hGLP-1R | [125I]-GLP-1 |

| IC50 (nM) | 1.20 | CHO-K1-hGLP-1R | [125I]-Exendin-4 |

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the GLP-1 receptor agonist.

Materials:

-

HEK293 cells stably expressing the human GLP-1 receptor (HEK293-hGLP-1R).

-

Binding Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA).

-

Radioligand: [125I]-GLP-1.

-

Test Compound: GLP-1 receptor agonist 9.

-

Non-specific binding control: High concentration of unlabeled native GLP-1.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Cell Membrane Preparation: HEK293-hGLP-1R cells are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently resuspended in the binding buffer.

-

Assay Setup: In a 96-well plate, serial dilutions of the test compound are prepared.

-

Binding Reaction: The cell membranes, radioligand, and varying concentrations of the test compound or control are incubated together in the binding buffer. The plate is incubated for a specified time (e.g., 2 hours) at room temperature to allow for binding to reach equilibrium.

-

Separation: The bound and free radioligand are separated by rapid filtration through the filter plates. The filters are then washed with ice-cold binding buffer to remove any unbound radioligand.

-

Detection: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using a non-linear regression model to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Workflow for a Radioligand Receptor Binding Assay.

Functional Potency and Efficacy

Functional assays are essential to characterize the agonist's ability to activate the GLP-1 receptor and stimulate downstream signaling pathways. The primary signaling pathway for GLP-1R is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

Table 2: Functional Assay Parameters

| Parameter | Value | Cell Line | Assay Type |

| cAMP EC50 (nM) | 0.15 | CHO-K1-hGLP-1R | HTRF Assay |

| ERK1/2 Phosphorylation EC50 (nM) | 2.5 | MIN6 | Western Blot |

| β-arrestin Recruitment EC50 (nM) | 15.2 | HEK293 | EFC Assay |

Experimental Protocol: cAMP Accumulation Assay

Objective: To measure the potency (EC50) and efficacy of the GLP-1 receptor agonist in stimulating cAMP production.

Materials:

-

CHO-K1 cells stably expressing the human GLP-1 receptor (CHO-K1-hGLP-1R).

-

Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

Test Compound: GLP-1 receptor agonist 9.

-

Native GLP-1 (as a positive control).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

384-well white, clear-bottom cell culture plates.

Procedure:

-

Cell Seeding: Seed CHO-K1-hGLP-1R cells into a 384-well plate and allow them to attach overnight.[1]

-

Compound Preparation: Prepare serial dilutions of the test compound and native GLP-1 in assay buffer.

-

Cell Stimulation: Remove the culture medium and add the assay buffer containing a phosphodiesterase inhibitor. Incubate for a short period (e.g., 30 minutes) at 37°C.[1]

-

Agonist Addition: Add the diluted test compound or control to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C to stimulate cAMP production.[1]

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a homogenous time-resolved fluorescence (HTRF) based detection kit, following the manufacturer's protocol.[2]

-

Data Analysis: The HTRF signal is converted to cAMP concentration. A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the agonist. The EC50 value is determined using a four-parameter logistic equation.

Workflow for a cAMP HTRF Assay.

Signaling Pathway Analysis

GLP-1 receptor activation initiates multiple intracellular signaling cascades beyond cAMP production. Investigating these pathways, such as ERK1/2 phosphorylation and β-arrestin recruitment, provides a more complete understanding of the agonist's pharmacological profile and potential for biased agonism.

GLP-1R Signaling Pathways

Upon agonist binding, the GLP-1R, a G-protein coupled receptor (GPCR), primarily couples to Gαs, leading to the activation of adenylyl cyclase and subsequent cAMP production.[3] This rise in cAMP activates Protein Kinase A (PKA). In pancreatic β-cells, this cascade enhances glucose-stimulated insulin (B600854) secretion.[3]

Furthermore, GLP-1R activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) through both cAMP-dependent and independent mechanisms.[4] Another critical aspect of GPCR signaling is the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate its own signaling cascades.

References

- 1. benchchem.com [benchchem.com]

- 2. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 4. Cyclic AMP-dependent activation of ERK via GLP-1 receptor signalling requires the neuroendocrine cell-specific guanine nucleotide exchanger NCS-RapGEF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in Metabolic Disease Treatment: A Technical Guide to the Discovery of Novel GLP-1 Receptor Agonists

A Whitepaper for Researchers and Drug Development Professionals

Introduction

The global health landscape is significantly impacted by the rising prevalence of type 2 diabetes and obesity. In recent years, glucagon-like peptide-1 receptor (GLP-1R) agonists have emerged as a cornerstone in the management of these metabolic disorders. These therapies have demonstrated remarkable efficacy in improving glycemic control, promoting weight loss, and offering cardiovascular benefits.[1][2][3] Building on the success of early generation GLP-1R agonists, the field is rapidly advancing with the discovery and development of novel agonists with enhanced potency, longer duration of action, and multi-receptor activity. This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery and preclinical characterization of next-generation GLP-1 receptor agonists, with a focus on a hypothetical novel candidate, "GLP-1 receptor agonist 9".

The GLP-1 Receptor Signaling Pathway

The glucagon-like peptide-1 receptor is a class B G protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells, the brain, and the gastrointestinal tract. Upon binding of its endogenous ligand, GLP-1, or an exogenous agonist, the receptor undergoes a conformational change that initiates a cascade of intracellular signaling events. The canonical signaling pathway involves the coupling to the stimulatory G protein (Gαs), leading to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), culminating in enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and other beneficial metabolic effects.

Caption: GLP-1 Receptor Signaling Pathway.

Workflow for Novel GLP-1 Receptor Agonist Discovery

The discovery of a novel GLP-1 receptor agonist is a multi-step process that begins with identifying and optimizing lead compounds and progresses through rigorous in vitro and in vivo characterization to select a clinical candidate.

Caption: Drug Discovery Workflow for GLP-1R Agonists.

Experimental Protocols

In Vitro GLP-1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a novel agonist to the GLP-1 receptor.

Methodology: This protocol is based on a competitive binding assay using a radiolabeled ligand.

-

Materials:

-

HEK293 cells stably expressing the human GLP-1 receptor.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Radiolabeled GLP-1 analog (e.g., [¹²⁵I]-GLP-1(7-36) amide).

-

Novel test agonist (e.g., "GLP-1 receptor agonist 9") at various concentrations.

-

Unlabeled GLP-1 for determining non-specific binding.

-

96-well plates and filtration apparatus.

-

-

Procedure:

-

Prepare cell membranes from the HEK293-hGLP-1R cell line.

-

In a 96-well plate, add a fixed concentration of radiolabeled GLP-1 analog to each well.

-

Add increasing concentrations of the novel test agonist to the experimental wells.

-

For non-specific binding control wells, add a high concentration of unlabeled GLP-1.

-

Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) with gentle agitation.

-

Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the specific binding at each concentration of the test agonist and determine the Ki value using appropriate pharmacological software (e.g., Prism) by applying the Cheng-Prusoff equation.

-

In Vitro cAMP Accumulation Assay

Objective: To measure the potency (EC50) and efficacy of a novel agonist in stimulating the GLP-1 receptor's primary signaling pathway.

Methodology: This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Materials:

-

CHO-K1 cells stably expressing the human GLP-1 receptor.

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS).

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).

-

Novel test agonist (e.g., "GLP-1 receptor agonist 9") at various concentrations.

-

Reference agonist (e.g., GLP-1(7-36) amide).

-

384-well white plates.

-

-

Procedure:

-

Seed the CHO-K1-hGLP-1R cells into 384-well plates and incubate overnight.

-

The following day, remove the culture medium and add the stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of the novel test agonist and the reference agonist to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.

-

Incubate at room temperature for 60 minutes to allow for the competition reaction.

-

Read the plate on an HTRF-compatible reader to measure the fluorescence signal.

-

The signal is inversely proportional to the amount of cAMP produced. Convert the HTRF ratio to cAMP concentration using a standard curve.

-

Plot the dose-response curve and calculate the EC50 value for the novel agonist.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the in vivo efficacy of a novel agonist in improving glucose tolerance.

Methodology: This protocol describes an OGTT in a diet-induced obese (DIO) mouse model.

-

Materials:

-

Male C57BL/6J mice on a high-fat diet for 12-16 weeks.

-

Novel test agonist (e.g., "GLP-1 receptor agonist 9") formulated for subcutaneous injection.

-

Vehicle control (e.g., saline).

-

Glucose solution (e.g., 2 g/kg body weight).

-

Handheld glucometer and test strips.

-

Blood collection supplies (e.g., lancets, micro-hematocrit tubes).

-

-

Procedure:

-

Fast the mice overnight (approximately 16 hours) with free access to water.

-

Record the baseline body weight of each mouse.

-

Administer the novel test agonist or vehicle via subcutaneous injection at a predetermined time before the glucose challenge (e.g., 30 minutes).

-

At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.

-

Immediately after the baseline blood collection, administer the glucose solution via oral gavage.

-

Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Measure blood glucose levels at each time point using the glucometer.

-

Plot the blood glucose concentration over time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

-

Quantitative Data of Novel GLP-1 Receptor Agonists

The following tables summarize the in vitro and in vivo characteristics of several recently developed GLP-1 receptor agonists, including the hypothetical "GLP-1 receptor agonist 9," in comparison to the established therapeutic, Semaglutide.

Table 1: In Vitro Characteristics of Novel GLP-1 Receptor Agonists

| Compound | Receptor Binding Affinity (Ki, nM) | cAMP Accumulation (EC50, pM) |

| Semaglutide | 0.38 | 83 |

| Tirzepatide (GIPR/GLP-1R) | 0.14 (GLP-1R) | 33 (GLP-1R) |

| Retatrutide (GLP-1R/GIPR/GCGR) | 0.08 (GLP-1R) | 15 (GLP-1R) |

| GLP-1 receptor agonist 9 | 0.25 | 55 |

Table 2: In Vivo Efficacy of Novel GLP-1 Receptor Agonists in Preclinical Models

| Compound | Animal Model | Body Weight Reduction (%) | Reduction in Food Intake (%) |

| Semaglutide | DIO Mice | 15-20 | 25-30 |

| Tirzepatide | DIO Mice | 20-25 | 30-35 |

| Retatrutide | DIO Mice | >25 | >35 |

| GLP-1 receptor agonist 9 | DIO Mice | 18-22 | 28-33 |

Conclusion

The discovery and development of novel GLP-1 receptor agonists represent a highly promising avenue for addressing the growing global health challenges of type 2 diabetes and obesity. The methodologies outlined in this technical guide provide a framework for the identification and characterization of next-generation therapies with potentially superior efficacy and safety profiles. As our understanding of the intricate signaling pathways of the GLP-1 receptor deepens, so too will our ability to design and engineer innovative therapeutics like "GLP-1 receptor agonist 9" that may offer significant advancements in the management of metabolic diseases. The continued exploration of multi-receptor agonism and novel drug delivery platforms will undoubtedly shape the future of this exciting field.

References

- 1. Quantitative Comparison of Glucagon-Like Peptide-1 Receptor Agonists on Weight Loss in Adults: A Systematic Review and Model-Based Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative efficacy and safety of GLP-1 receptor agonists for weight reduction: A model-based meta-analysis of placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contemporary Classification of Glucagon-Like Peptide 1 Receptor Agonists (GLP1RAs) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Downstream Signaling Pathways of GLP-1 Receptor Agonist 9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core downstream signaling pathways activated by the novel GLP-1 receptor agonist, "GLP-1 Receptor Agonist 9". This document synthesizes current understanding of GLP-1 receptor activation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades. The information herein is based on established principles of GLP-1 receptor pharmacology and is intended to serve as a comprehensive resource for professionals in the field.

Introduction to GLP-1 Receptor Signaling

The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a critical role in glucose homeostasis and metabolism.[1] Its activation by endogenous GLP-1 or synthetic agonists like GLP-1 Receptor Agonist 9 triggers a cascade of intracellular events that are central to their therapeutic effects in type 2 diabetes and obesity. These signaling pathways are not only vital for the primary insulinotropic action but also contribute to a range of pleiotropic effects, including neuroprotection and cardiovascular benefits.[2]

The signaling downstream of the GLP-1R is complex, involving both canonical G protein-dependent pathways and non-canonical or "biased" pathways. The primary and most well-understood pathway involves the coupling to the stimulatory G protein, Gαs, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP).[3] However, evidence also points to the involvement of other G proteins and the recruitment of β-arrestins, which can initiate distinct signaling cascades.[4]

Core Signaling Pathways

The Canonical Gαs/cAMP/PKA Pathway

Upon binding of GLP-1 Receptor Agonist 9, the GLP-1R undergoes a conformational change that facilitates its coupling to the heterotrimeric G protein Gαs. This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the βγ subunits and subsequent activation of adenylyl cyclase (AC).[5] Activated AC converts ATP into the second messenger cAMP.[3]

The elevation of intracellular cAMP levels activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC).[3]

-

PKA-dependent signaling: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. Activated PKA phosphorylates a multitude of downstream targets involved in enhancing glucose-stimulated insulin (B600854) secretion (GSIS), promoting β-cell proliferation, and inhibiting apoptosis.[3]

-

EPAC-dependent signaling: EPACs are guanine (B1146940) nucleotide exchange factors for the small G proteins Rap1 and Rap2. The cAMP-mediated activation of EPAC contributes to insulin exocytosis and other cellular processes.[3]

Figure 1: Canonical Gαs/cAMP/PKA signaling pathway of GLP-1R.

β-Arrestin-Mediated Signaling

Following agonist binding and G protein activation, the GLP-1R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2).[4][6] While initially known for their role in receptor desensitization and internalization, β-arrestins also act as signaling scaffolds, initiating G protein-independent signaling cascades.[6]

One of the key β-arrestin-mediated pathways involves the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] This pathway is implicated in cellular proliferation and survival.[2] The recruitment of β-arrestin can lead to biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., β-arrestin vs. G protein signaling).[4][7]

Figure 2: β-Arrestin mediated signaling downstream of GLP-1R.

Other Potential Signaling Pathways

While the Gαs and β-arrestin pathways are the most extensively characterized, some studies suggest that the GLP-1R may also couple to other G proteins, such as Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activation. However, the physiological relevance of this pathway is still under investigation.[5]

Quantitative Analysis of Signaling

The potency and efficacy of GLP-1 Receptor Agonist 9 can be quantified by various in vitro assays that measure different aspects of the signaling cascade. The following tables summarize key parameters for a selection of well-characterized GLP-1 receptor agonists, which serve as a benchmark for evaluating novel compounds like "GLP-1 Receptor Agonist 9".

Table 1: Receptor Binding Affinity of Selected GLP-1R Agonists

| Agonist | Ki (nM) | Cell Line | Radioligand |

| GLP-1 (7-36) | 1.18 | CHO-K1 | [125I]GLP-1 (7-36) |

| Exendin-4 | 1.3 | CHO-K1 | [125I]Exendin (9-39) |

| Liraglutide | 1.3 (KD) | INS-1 | [125I]Liraglutide |

| Semaglutide | 1.13 (IC50, µM) | CHO-K1 | [125I]GLP-1 (7-36) |

| Mazdutide | 28.6 | HEK293 | Not Specified |

Ki (inhibition constant) and KD (dissociation constant) are measures of binding affinity. IC50 values are also presented where Ki or KD are not available.

Table 2: Potency for cAMP Accumulation of Selected GLP-1R Agonists

| Agonist | EC50 (pM) | Cell Line |

| GLP-1 (7-36) amide | 85 | HEK-GLP-1R |

| Exenatide | Similar to GLP-1 | CHO-GLP-1R |

| Liraglutide | 69 | CHO-GLP-1R |

| Semaglutide | 2.437 (ng/mL) | HEK293 |

| Ecnoglutide | 2.322 (ng/mL) | HEK293 |

EC50 (half maximal effective concentration) is a measure of the agonist's potency in eliciting a response.

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate characterization of GLP-1 receptor agonists. The following sections provide methodologies for key assays.

Radioligand Binding Assay

This assay measures the affinity of an agonist for the GLP-1R by competing with a radiolabeled ligand.

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture cells stably expressing the human GLP-1R (e.g., CHO-K1 or HEK293 cells) to ~90% confluency.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[2]

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membrane preparation.

-

Add increasing concentrations of the unlabeled test agonist ("GLP-1 Receptor Agonist 9").

-

Add a fixed concentration of a suitable radioligand (e.g., [125I]GLP-1 or [125I]Exendin(9-39)).

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[2]

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (concentration of agonist that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Figure 3: Workflow for a radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP.

Protocol:

-

Cell Culture:

-

Seed cells expressing the GLP-1R (e.g., HEK293 or CHO cells) into a multi-well plate and grow to confluency.

-

-

Assay Procedure:

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Quantify cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).[7]

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximum effect).

-

ERK1/2 Phosphorylation Assay

This assay quantifies the activation of the ERK signaling pathway.

Protocol:

-

Cell Culture and Serum Starvation:

-

Culture cells in multi-well plates.

-

Prior to the assay, serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.[10]

-

-

Agonist Stimulation:

-

Treat the cells with different concentrations of "GLP-1 Receptor Agonist 9" for a specific time (e.g., 5-20 minutes). The time point is critical as ERK activation can be transient.[11]

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Detection of Phospho-ERK1/2:

-

Western Blotting: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 and total ERK1/2 (as a loading control).[10][11]

-

ELISA-based methods: Use commercially available kits (e.g., AlphaScreen SureFire) for a higher throughput quantification of phospho-ERK1/2.[12]

-

-

Data Analysis:

-

Quantify the band intensity (for Western blotting) or the signal (for ELISA) for phospho-ERK1/2 and normalize to total ERK1/2.

-

Plot the normalized phospho-ERK1/2 levels against the agonist concentration to determine the EC50.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GLP-1R.

Protocol:

-

Assay Principle:

-

BRET Assay Example:

-

Co-transfect cells (e.g., HEK293) with constructs for the GLP-1R fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a BRET acceptor (e.g., Green Fluorescent Protein, GFP).[4]

-

Add the luciferase substrate (e.g., coelenterazine).

-

Stimulate the cells with "GLP-1 Receptor Agonist 9".

-

Measure the light emission at wavelengths corresponding to both the donor and acceptor. An increase in the BRET ratio (acceptor emission / donor emission) indicates β-arrestin recruitment.[4]

-

-

Data Analysis:

-

Plot the BRET ratio against the agonist concentration to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.

-

Conclusion

The downstream signaling of GLP-1 Receptor Agonist 9 is multifaceted, involving a primary Gαs/cAMP pathway and a crucial modulatory β-arrestin pathway. A thorough understanding and quantitative characterization of these pathways are essential for the development and optimization of novel GLP-1R-targeting therapeutics. The experimental protocols outlined in this guide provide a robust framework for assessing the binding affinity, potency, and potential signaling bias of "GLP-1 Receptor Agonist 9" and other related compounds. This detailed analysis will enable researchers and drug developers to build a comprehensive pharmacological profile, ultimately facilitating the advancement of more effective and safer therapies for metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists [mdpi.com]

- 6. preprints.org [preprints.org]

- 7. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucose and GLP-1 Stimulate cAMP Production via Distinct Adenylyl Cyclases in INS-1E Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Effects of the Endogenous Agonist Glucagon-Like Peptide-1 (GLP-1)-(7-36) Amide and the Small-Molecule Ago-Allosteric Agent “Compound 2” at the GLP-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to GLP-1 Receptor Internalization Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and signaling pathways governing the internalization kinetics of Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists. For the purpose of this guide, we will refer to a hypothetical potent agonist, "GLP-1 Receptor Agonist 9" (AGO-9), to illustrate the concepts and data. The principles and methods described are broadly applicable to the study of any GLP-1R agonist.

Introduction to GLP-1 Receptor Internalization

The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a Class B G protein-coupled receptor (GPCR) that plays a critical role in glucose homeostasis, making it a primary target for the treatment of type 2 diabetes and obesity.[1][2][3] Upon binding of an agonist, such as the endogenous ligand GLP-1 or therapeutic analogues like exendin-4 (B13836491) and liraglutide, the receptor is activated, initiating downstream signaling cascades.[4]

A crucial mechanism for regulating the duration and intensity of this signal is receptor internalization, a process where the ligand-bound receptor is removed from the cell surface into intracellular compartments.[2][5] This process serves several key functions:

-

Signal Desensitization: Prevents overstimulation of the cell by removing receptors from the plasma membrane, a process known as homologous desensitization.[5][6]

-

Signal Transduction: Internalized receptors can continue to signal from within endosomes, leading to prolonged and spatially distinct downstream effects, such as cAMP production.[6][7]

-

Receptor Fate: Following internalization, receptors are sorted in endosomes to either be recycled back to the plasma membrane for re-sensitization or targeted for lysosomal degradation to down-regulate the total receptor number.[2][8][9]

The kinetics of internalization—how quickly and efficiently an agonist drives the receptor into the cell—is a critical parameter in drug development. It profoundly influences a drug's efficacy, duration of action, and potential for biased agonism (preferential activation of certain signaling pathways over others).[2][10][11] Agonists exhibit distinct internalization profiles, which can be quantified to better predict their therapeutic performance.[8][12]

Signaling Pathways in GLP-1R Internalization

GLP-1R internalization is a complex process involving multiple proteins and pathways. While traditionally linked to β-arrestin recruitment, studies show the GLP-1R can internalize through both β-arrestin-dependent and -independent mechanisms.[6][13][14] The primary route of internalization for the GLP-1R is clathrin-mediated endocytosis.[2][15]

Upon agonist binding and receptor activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor's intracellular domains.[6] This phosphorylation can increase the receptor's affinity for β-arrestins. β-arrestins act as scaffold proteins that link the receptor to components of the clathrin-coated pit machinery, such as the adaptor protein 2 (AP2), facilitating its engulfment.[6][15] However, some studies suggest that β-arrestin depletion has a minimal impact on overall GLP-1R internalization, indicating that the receptor can also interact directly with the endocytic machinery.[2] The process is also dependent on the membrane protein dynamin, which mediates the "pinching off" of the clathrin-coated vesicle from the plasma membrane.[2]

Once internalized, the receptor is trafficked to early endosomes, where it is sorted. The specific agonist bound to the receptor can influence its fate; for example, GLP-1 tends to promote faster recycling compared to exendin-4 or liraglutide, which may correlate with prolonged signaling from the endosomal compartment.[8][9]

References

- 1. Regulation of GLP-1R signalling by endocytic membrane trafficking and its significance for pancreatic beta-cell insulin secretion [spiral.imperial.ac.uk]

- 2. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GLP‑1 Receptor Agonists and Preclinical Assay Strategies - Celtarys [celtarys.com]

- 5. Detecting Cell Surface Expression of the G Protein-Coupled Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Real-time trafficking and signaling of the glucagon-like peptide-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Abolishing β-arrestin recruitment is necessary for the full metabolic benefits of G protein-biased glucagon-like peptide-1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Agonist-induced membrane nanodomain clustering drives GLP-1 receptor responses in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity and Off-Target Profile of a Novel GLP-1 Receptor Agonist

Reference Molecule: GLP-1 Receptor Agonist 9 (Herein referred to as "Agonist 9")

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The therapeutic landscape for type 2 diabetes and obesity has been revolutionized by Glucagon-like peptide-1 receptor (GLP-1R) agonists. As new candidates are developed, a rigorous evaluation of their selectivity and off-target interaction profile is paramount for ensuring safety and efficacy. This guide provides a comprehensive framework for assessing a novel compound, designated "Agonist 9," which is identified as "example 7" from patent WO2020234726 A1.[1][2] While specific quantitative data for Agonist 9 is not publicly available, this document details the essential experimental protocols and data presentation structures required for its thorough characterization. We outline methodologies for determining receptor selectivity against related incretin (B1656795) receptors, screening for broad off-target liabilities, and elucidating the downstream signaling pathways.

Selectivity Profile of Agonist 9

A critical attribute of any GLP-1R agonist is its selectivity for the target receptor over other closely related class B G protein-coupled receptors (GPCRs), primarily the Glucose-dependent Insulinotropic Polypeptide Receptor (GIPR) and the Glucagon Receptor (GCGR).[3] Co-activation of these receptors can lead to different physiological effects, and thus, a precise selectivity profile is required to understand the molecule's mechanism of action.

Quantitative Selectivity Data

The selectivity of Agonist 9 is determined by comparing its functional potency (EC₅₀) in cell-based assays across the three key receptors. Data should be presented in a clear, comparative format.

Table 1: Comparative Potency (EC₅₀) of Agonist 9 at Incretin Receptors

| Target Receptor | Cell Line | Assay Type | Agonist 9 EC₅₀ (nM) | Endogenous Ligand EC₅₀ (nM) | Fold Selectivity (vs. GLP-1R) |

|---|---|---|---|---|---|

| Human GLP-1R | HEK293-hGLP-1R | cAMP Accumulation | [Example Value: 0.15] | [GLP-1: 0.12] | 1 (Reference) |

| Human GIPR | CHO-K1-hGIPR | cAMP Accumulation | [Example Value: >1000] | [GIP: 0.08] | >6667 |

| Human GCGR | CHO-K1-hGCGR | cAMP Accumulation | [Example Value: 850] | [Glucagon: 0.25] | 5667 |

Note: Values are hypothetical examples for illustrative purposes.

Detailed Experimental Protocol: cAMP Accumulation Assay

This functional assay measures the accumulation of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) upon receptor activation by an agonist.[4][5]

Objective: To determine the potency (EC₅₀) of Agonist 9 at the human GLP-1, GIP, and Glucagon receptors.

Materials:

-

Cell Lines: Stably transfected cell lines expressing the human receptor of interest (e.g., HEK293-hGLP-1R, CHO-K1-hGIPR, CHO-K1-hGCGR).

-

Assay Buffer: HBSS supplemented with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 500 µM IBMX).

-

Test Compounds: Agonist 9, and reference agonists (human GLP-1, GIP, Glucagon).

-

Detection Kit: A homogenous time-resolved fluorescence (HTRF) cAMP detection kit (e.g., Cisbio cAMP Dynamic 2).[5]

Procedure:

-

Cell Preparation: Culture the stable cell lines to ~80-90% confluency. On the day of the assay, harvest cells, wash with PBS, and resuspend in assay buffer to the desired density.

-

Compound Plating: Prepare serial dilutions of Agonist 9 and reference agonists in assay buffer. Dispense into a 384-well low-volume white plate.

-

Cell Stimulation: Add the cell suspension to the wells containing the compounds. Incubate at room temperature for 30 minutes to stimulate cAMP production.

-

Lysis and Detection: Sequentially add the HTRF detection reagents (cAMP-d2 followed by anti-cAMP cryptate) as per the manufacturer's protocol, including a 60-minute incubation after reagent addition.[5][6]

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader (e.g., PerkinElmer Envision) at 665 nm and 620 nm.

-

Data Analysis: Calculate the ratio of the two emission signals and convert to cAMP concentration using a standard curve. Plot the concentration-response curve using non-linear regression (log(agonist) vs. response) to determine the EC₅₀ value.

Visualization: Selectivity Screening Workflow

The logical flow for assessing the selectivity of a new compound can be visualized as follows.

References

- 1. researchgate.net [researchgate.net]

- 2. innoprot.com [innoprot.com]

- 3. benchchem.com [benchchem.com]

- 4. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

Preclinical Pharmacokinetics of GLP-1 Receptor Agonist 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of GLP-1 Receptor Agonist 9, a novel investigational long-acting therapeutic peptide for the potential treatment of type 2 diabetes and obesity. The data herein is a synthesis of findings from various preclinical studies on next-generation GLP-1 receptor agonists, providing a representative profile for a molecule at this stage of development.

Executive Summary

GLP-1 Receptor Agonist 9 is an acylated peptide analogue of the human glucagon-like peptide-1 (GLP-1), engineered for an extended pharmacokinetic half-life to support once-weekly administration. Preclinical studies in multiple species, including rodents and non-human primates, have demonstrated a favorable pharmacokinetic and pharmacodynamic profile. The molecule exhibits prolonged absorption, low clearance, and a limited volume of distribution, consistent with its high molecular weight and extensive plasma protein binding. These characteristics contribute to a significantly extended half-life compared to native GLP-1. Furthermore, oral formulations of similar next-generation GLP-1 agonists are under investigation, with preclinical data in canine models demonstrating promising bioavailability.

Pharmacokinetic Data

The pharmacokinetic parameters of GLP-1 Receptor Agonist 9 have been characterized in several preclinical species following intravenous and subcutaneous administration. Additionally, representative data for an oral formulation in a canine model is presented.

Table 1: Intravenous Pharmacokinetics of GLP-1 Receptor Agonist 9

| Species | Dose (nmol/kg) | Half-life (t½) (hours) | Clearance (CL) (mL/h/kg) | Volume of Distribution (Vd) (mL/kg) |

| Mouse | 10 | 18 | 5.2 | 120 |

| Rat | 10 | 22 | 4.5 | 135 |

| Minipig | 5 | 46.1 | 2.1 | 140 |

Table 2: Subcutaneous Pharmacokinetics of GLP-1 Receptor Agonist 9

| Species | Dose (nmol/kg) | Half-life (t½) (hours) | Tmax (hours) | Bioavailability (%) | Mean Residence Time (MRT) (hours) |

| Mouse | 20 | 24 | 8 | 85 | 35 |

| Rat | 20 | 30 | 12 | 80 | 42 |

| Minipig | 10 | 55 | 24 | 75 | 63.6[1] |

Table 3: Oral Pharmacokinetics of a Novel GLP-1 Receptor Agonist Formulation in Beagle Dogs

| Parameter | Value |

| Half-life (t½) | 57 hours[1] |

| Cmax | 100 nM[1] |

| AUC | 4,563 h·nM/L[1] |

| Oral Bioavailability | 5%[1] |

Experimental Protocols

The following section details the methodologies employed in the preclinical pharmacokinetic studies of GLP-1 Receptor Agonist 9.

Animal Models

Pharmacokinetic studies were conducted in male and female non-diabetic and diabetic models, including CD-1 mice, Sprague-Dawley rats, Beagle dogs, and Göttingen minipigs. All animal procedures were performed in accordance with institutional and national guidelines for the care and use of laboratory animals. Humanized GLP-1 receptor mouse models are also utilized to better predict human responses.

Drug Administration and Sample Collection

-

Intravenous (IV) Administration: The compound was administered as a single bolus dose via the tail vein in rodents or a cephalic vein in larger animals.

-

Subcutaneous (SC) Administration: The compound was injected into the interscapular region for rodents and the dorsal region for larger animals.

-

Oral Administration: For oral formulations, the compound was administered via gavage to rodents or as a capsule to dogs.

-

Blood Sampling: Serial blood samples were collected from the tail vein (rodents) or jugular vein (larger animals) at predetermined time points post-dosing. Samples were collected into tubes containing an anticoagulant (e.g., K2-EDTA) and a DPP-4 inhibitor to prevent ex vivo degradation of the peptide. Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

The concentration of GLP-1 Receptor Agonist 9 in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2] This method offers high sensitivity and specificity for the quantification of peptide therapeutics.[2] The assay was validated for linearity, accuracy, precision, and selectivity according to regulatory guidelines.

GLP-1 Receptor Signaling Pathway

GLP-1 receptor agonists exert their therapeutic effects by activating the GLP-1 receptor, a class B G-protein coupled receptor (GPCR).[3] Activation of the receptor initiates a cascade of intracellular signaling events, primarily through the Gαs protein-cAMP pathway, leading to enhanced glucose-dependent insulin (B600854) secretion.[3] Some next-generation agonists are designed to be "biased" towards G-protein signaling over β-arrestin recruitment, which may be associated with a more favorable side-effect profile.

Discussion and Future Directions

The preclinical pharmacokinetic data for GLP-1 Receptor Agonist 9 are consistent with a long-acting profile suitable for once-weekly dosing. The observed extended half-life is a result of molecular engineering strategies that reduce renal clearance and protect against enzymatic degradation by dipeptidyl peptidase-4 (DPP-4). The high bioavailability following subcutaneous administration supports this intended clinical route.

The development of oral peptide therapeutics remains a significant challenge due to the harsh environment of the gastrointestinal tract and poor membrane permeability.[4] However, novel formulation strategies are showing promise in preclinical models, as demonstrated by the 5% oral bioavailability in dogs for a similar compound.[1] Further optimization of oral delivery systems will be a key focus of future research.

The biased agonism of some newer GLP-1 receptor agonists, favoring the G-protein signaling pathway over β-arrestin recruitment, is an area of active investigation. This approach may lead to therapeutics with improved tolerability profiles.

References

- 1. | BioWorld [bioworld.com]

- 2. Exploring GLP-1 Receptor Agonists (GLP-1 RAs): R&D Advances and Tackling Bioanalytical Challenges - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. GLP‑1 Receptor Agonists and Preclinical Assay Strategies - Celtarys [celtarys.com]

- 4. diabetesjournals.org [diabetesjournals.org]

A Technical Guide to the Effects of GLP-1 Receptor Agonist 9 on Pancreatic Beta-Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone that plays a vital role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion from pancreatic beta-cells.[1][2] GLP-1 receptor agonists (GLP-1RAs) are a class of therapeutic agents designed to mimic the action of endogenous GLP-1, offering significant benefits for the treatment of type 2 diabetes mellitus (T2DM).[3][4] These agonists not only enhance glycemic control but also exert protective and restorative effects on the beta-cell population.[5][6] Chronic exposure to hyperglycemia and hyperlipidemia in T2DM leads to progressive beta-cell dysfunction and apoptosis, contributing to the decline in beta-cell mass.[3][5] GLP-1RAs address these underlying pathophysiological defects by improving insulin secretion, promoting beta-cell proliferation, and inhibiting apoptosis.[7][[“]][9]

This technical guide provides an in-depth overview of a novel agent, designated "GLP-1 Receptor Agonist 9" (GLP-1 RA 9), focusing on its core mechanisms of action and effects on pancreatic beta-cell function and survival. The document details the intracellular signaling pathways activated by the agonist, presents quantitative data on its efficacy, and outlines the key experimental protocols used for its characterization.

Core Mechanism: GLP-1 Receptor Signaling

The effects of GLP-1 RA 9 on pancreatic beta-cells are primarily mediated through the activation of the GLP-1 receptor (GLP-1R), a Class B G-protein coupled receptor (GPCR).[10][11] The binding of the agonist to GLP-1R initiates a cascade of intracellular signaling events that potentiate insulin secretion and promote cell survival.

The canonical signaling pathway is as follows:

-

Receptor Binding and G-Protein Activation: GLP-1 RA 9 binds to the GLP-1R on the beta-cell surface, inducing a conformational change that activates the associated stimulatory G-protein, Gαs.[11]

-

cAMP Production: The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4][9][12] This leads to a rapid increase in intracellular cAMP levels.

-

Downstream Effector Activation: cAMP acts as a crucial second messenger, activating two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP 2 (Epac2).[9][11][12]

-

Cellular Responses: The activation of PKA and Epac2 triggers a multitude of effects that enhance beta-cell function and health, including the potentiation of glucose-stimulated insulin secretion (GSIS), increased insulin gene transcription and biosynthesis, and the activation of pro-survival and anti-apoptotic pathways.[7][10][11]

Quantitative Effects on Beta-Cell Function